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Compound of Interest

Compound Name: A-349821

Cat. No.: B605041 Get Quote

Harnessing the Power of A-349821 to Interrogate the
Histamine H3 Receptor
Introduction: A-349821 is a potent, selective, and non-imidazole antagonist and inverse agonist

of the histamine H3 receptor (H3R).[1][2] Its high affinity for both rat and human H3 receptors

makes it an invaluable tool for researchers studying the role of histamine neurotransmission in

various physiological and pathological processes.[1] This document provides detailed

application notes and experimental protocols for the use of A-349821 in in vitro and in vivo

research settings.

Chemical Properties:

IUPAC Name: [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-

morpholin-4-ylmethanone[2]

Molecular Formula: C26H34N2O3[2]

Molar Mass: 422.569 g·mol−1[2]

Mechanism of Action
A-349821 acts as a competitive antagonist at the histamine H3 receptor, blocking the effects of

agonists like histamine and (R)-α-methylhistamine.[1] Furthermore, it exhibits inverse agonist

properties by inhibiting the constitutive activity of the H3 receptor.[1] The H3 receptor is a Gi/o-
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coupled G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase,

leading to decreased intracellular cyclic AMP (cAMP) levels.[3] As an autoreceptor on

histaminergic neurons, the H3 receptor plays a crucial role in regulating the synthesis and

release of histamine.[3][4] By blocking this receptor, A-349821 can increase histamine release

and modulate the release of other neurotransmitters, making it a valuable tool for studying

cognitive processes and other central nervous system functions.[1][5]

Presynaptic Histaminergic Neuron

Postsynaptic Neuron

Histamine

H3 Autoreceptor
(Gi/o-coupled)

Agonist

H1 Receptor
(Gq-coupled)

H2 Receptor
(Gs-coupled)

H3 Heteroreceptor
(Gi/o-coupled)

Adenylyl Cyclase
Inhibits

cAMP
Converts ATP to

PKA
Activates

Histamine Synthesis
& Release

Inhibits
A-349821

Antagonist/
Inverse Agonist

Postsynaptic Effects

Excitatory

Excitatory

Other Neurotransmitter
Release (e.g., ACh, DA)

Inhibits Release

Click to download full resolution via product page

Caption: A-349821 blocks inhibitory H3 autoreceptors and heteroreceptors.
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The following tables summarize the in vitro and in vivo pharmacological data for A-349821.

Table 1: In Vitro Binding Affinities and Functional Potencies of A-349821
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Assay Type Species Receptor Parameter Value Reference

Radioligand

Binding
Human

Recombinant

H3
pKi 8.8 [1]

Radioligand

Binding
Rat

Recombinant

H3
pKi 9.4 [1]

cAMP

Formation
Human

Recombinant

H3
pKb 8.2 [1]

cAMP

Formation
Rat

Recombinant

H3
pKb 8.1 [1]

[35S]-GTPγS

Binding
Human

Recombinant

H3
pKb 9.3 [1]

[35S]-GTPγS

Binding
Rat

Recombinant

H3
pKb 8.6 [1]

[35S]-GTPγS

Binding

(Inverse

Agonism)

Human
Recombinant

H3
pEC50 8.6 [1]

[35S]-GTPγS

Binding

(Inverse

Agonism)

Rat
Recombinant

H3
pEC50 9.1 [1]

Calcium

Mobilization
Human

Recombinant

H3
pKb 8.3 [1]

[3H]-

Histamine

Release

Rat

Cortical

Synaptosome

s

pKb 9.2 [1]

Guinea Pig

Ileum

Contraction

Guinea Pig Native H3 pA2 9.5 [1]

Table 2: In Vivo Receptor Occupancy and Behavioral Effects of A-349821
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Experiment Species Endpoint
Dose/Conce
ntration

Result Reference

Receptor

Occupancy

([3H]-A-

349821)

Rat

ED50 for H3

receptor

occupancy

66 µg/kg - [6]

(R)-α-

methylhistami

ne-induced

Dipsogenia

Mouse

Blockade of

drinking

behavior

0.4 - 4 mg/kg
Potent

blockade
[1]

Five-Trial

Inhibitory

Avoidance

Rat (SHR

pups)

Enhanced

cognitive

activity

1 - 10 mg/kg
Significant

improvement
[1]

Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay using
[3H]A-349821
This protocol is adapted from studies characterizing [3H]A-349821 binding to H3 receptors.[7]

Objective: To determine the binding affinity of test compounds for the histamine H3 receptor.

Materials:

Membranes from cells expressing recombinant human or rat H3 receptors, or from brain

tissue (e.g., rat cortex).

[3H]A-349821 (radioligand)

Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Test compounds.
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Non-specific binding control: Thioperamide (10 µM).

96-well microplates.

Glass fiber filters.

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.

Procedure:

Prepare dilutions of the test compounds in the assay buffer.

In a 96-well plate, add in the following order:

Assay buffer.

Test compound or vehicle.

[3H]A-349821 (at a concentration near its Kd, e.g., ~1 nM for human H3 receptors).

Membrane preparation (protein concentration will vary depending on receptor expression

levels).

For determining non-specific binding, add 10 µM thioperamide instead of the test compound.

Incubate the plate at 25°C for 60 minutes.

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer.

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

Quantify the radioactivity using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Analyze the data using non-linear regression to determine the Ki of the test compounds.
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Caption: Workflow for a competitive radioligand binding assay.
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Protocol 2: In Vivo H3 Receptor Occupancy Study
This protocol is based on the methodology for assessing in vivo receptor occupancy using

[3H]A-349821.[6][8]

Objective: To determine the in vivo occupancy of H3 receptors by a test compound.

Materials:

Rodents (e.g., rats).

Test compound.

[3H]A-349821 (as a tracer).

Vehicle for drug administration.

Brain dissection tools.

Tissue homogenizer.

Scintillation counter.

Procedure:

Administer the test compound or vehicle to the animals at various doses and time points

prior to the tracer injection.

Inject a tracer dose of [3H]A-349821 (e.g., 1.5 µg/kg) intravenously.

At a predetermined time after tracer injection, euthanize the animals.

Rapidly dissect the brain, isolating the cortex (high H3R density) and cerebellum (low H3R

density).

Weigh the tissue samples.

Homogenize the tissues and measure the radioactivity using a scintillation counter.
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Calculate specific binding in the cortex by subtracting the radioactivity in the cerebellum from

that in the cortex.

Determine the receptor occupancy as the percentage reduction in specific binding in the

drug-treated animals compared to the vehicle-treated controls.

Analyze the dose-response relationship to calculate the ED50 for receptor occupancy.
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Inject Tracer Dose of
[3H]A-349821

Euthanize and Dissect Brain
(Cortex and Cerebellum)

Measure Radioactivity in
Each Brain Region

Calculate Specific Binding:
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% Reduction vs. Vehicle
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Click to download full resolution via product page
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Caption: Workflow for an in vivo receptor occupancy study.

Selectivity and Cross-Reactivity
A-349821 demonstrates high selectivity for the H3 receptor over other histamine receptor

subtypes (H1, H2, and H4).[1] It also shows minimal cross-reactivity with a wide range of other

G-protein coupled receptors and ion channels, with only weak affinity observed for α2c

adrenergic receptors at high concentrations.[7]

Conclusion
A-349821 is a versatile and potent pharmacological tool for investigating the role of the

histamine H3 receptor in the central nervous system. Its well-characterized in vitro and in vivo

properties, along with its high selectivity, make it an ideal choice for a wide range of studies,

from basic receptor pharmacology to preclinical models of cognitive disorders. The protocols

provided here offer a starting point for researchers to effectively utilize A-349821 in their

investigations of histamine neurotransmission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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